Verbascose - 546-62-3

Verbascose

Catalog Number: EVT-371071
CAS Number: 546-62-3
Molecular Formula: C30H52O26
Molecular Weight: 828.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Verbascose is a pentasaccharide that is stachiose which has an additional unit of alpha-D-galactopyranose attached by a 1->6 glycosidic linkage to the terminal galactosyl residue. It is a pentasaccharide and a raffinose family oligosaccharide. It derives from a stachyose.
Source

Verbascose is predominantly sourced from legumes such as peas, beans, and chickpeas. It is also present in smaller quantities in other plants, including some grains. The synthesis of verbascose occurs through specific enzymatic pathways that involve the transfer of galactosyl residues from galactinol to sucrose and other oligosaccharides.

Classification

Verbascose falls under the category of oligosaccharides, specifically classified as a non-digestible carbohydrate. It is part of the broader group known as prebiotics, which are compounds that promote beneficial gut bacteria. Its structure can be described as follows:

  • Molecular Formula: C18_{18}H32_{32}O16_{16}
  • Molecular Weight: 504.44 g/mol
Synthesis Analysis

Methods

The synthesis of verbascose can occur through both plant extraction and biocatalytic processes. The primary methods include:

  1. Enzymatic Synthesis: This involves the use of specific enzymes such as galactinol synthase and raffinose synthase. These enzymes catalyze the transfer of galactosyl units from galactinol to sucrose, forming raffinose, which can then be further elongated to produce verbascose.
  2. Biocatalytic Pathways: Recent studies have explored using in vitro enzyme systems to synthesize verbascose from sucrose. This method allows for controlled synthesis conditions and higher yields compared to traditional extraction methods .

Technical Details

The enzymatic pathway for verbascose synthesis typically involves:

  • Galactinol Synthase: Converts UDP-galactose and myoinositol into galactinol.
  • Raffinose Synthase: Transfers a galactosyl moiety from galactinol to sucrose to form raffinose.
  • Stachyose Synthase: Further elongates raffinose by adding another galactosyl unit, ultimately leading to verbascose formation.
Molecular Structure Analysis

Structure

Verbascose is characterized by its pentasaccharide structure consisting of:

  • One sucrose unit
  • Three galactosyl units

The structural representation can be summarized as follows:

  • Sucrose Unit: Composed of glucose and fructose.
  • Galactosyl Units: Linked through α(1→6) glycosidic bonds.

Data

The molecular structure can be visualized using chemical drawing software or databases that provide structural representations for oligosaccharides.

Chemical Reactions Analysis

Reactions

Verbascose participates in various biochemical reactions, primarily involving enzymatic transformations within plant tissues. Key reactions include:

  1. Synthesis from Raffinose: Through the action of stachyose synthase, which transfers a galactosyl unit from one raffinose molecule to another.
  2. Hydrolysis Reactions: Verbascose can be hydrolyzed by specific enzymes such as α-galactosidases, leading to the release of galactose and raffinose.

Technical Details

The reaction conditions (e.g., pH, temperature) significantly influence the efficiency of these enzymatic processes. Optimal conditions for verbascose synthesis typically involve neutral pH (around 7) and specific temperature ranges conducive to enzyme activity .

Mechanism of Action

Process

The mechanism by which verbascose exerts its effects in biological systems includes:

  • Prebiotic Activity: Promoting the growth of beneficial gut microbiota.
  • Nutritional Benefits: Serving as a source of energy and influencing digestive health.

Data

Studies indicate that verbascose may enhance gut health by stimulating the growth of bifidobacteria and lactobacilli, contributing to improved intestinal flora balance .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to prolonged heat.
  • Reactivity: Can undergo hydrolysis in the presence of acids or specific enzymes.

Relevant data on its properties can be obtained through analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry .

Applications

Scientific Uses

Verbascose has several applications in scientific research and industry:

  1. Nutritional Supplements: Used as a prebiotic in dietary formulations.
  2. Food Industry: Added to functional foods for its health benefits.
  3. Pharmaceuticals: Investigated for potential therapeutic applications due to its prebiotic properties.

Research continues into its broader implications in health and nutrition, particularly regarding gut microbiome modulation .

Biosynthesis Pathways of Verbascose in Plant Systems

Enzymatic Mechanisms in Raffinose Family Oligosaccharide (RFO) Synthesis

Verbascose (C30H52O26), a pentasaccharide of the raffinose family oligosaccharides (RFOs), is synthesized through sequential α-(1→6)-galactosyl extensions of sucrose. The core biosynthetic pathway involves three key enzymatic steps:

  • Galactinol Synthesis: Galactinol synthase (GolS; EC 2.4.1.123) transfers a galactosyl moiety from UDP-galactose to myo-inositol, forming galactinol [3] [4].
  • Raffinose Formation: Raffinose synthase (RafS; EC 2.4.1.82) catalyzes galactosyl transfer from galactinol to sucrose, yielding raffinose [1] [3].
  • Stachyose/Verbascose Elongation: Stachyose synthase (STS; EC 2.4.1.67) adds a galactosyl unit to raffinose to form stachyose. Verbascose then arises via galactosylation of stachyose, though its dedicated synthase remains uncharacterized. Biochemical studies suggest STS exhibits bifunctionality in peas (Pisum sativum), catalyzing both stachyose and verbascose synthesis [1] [4].

An alternative galactinol-independent pathway exists in select species (e.g., Ajuga reptans). Here, galactan:galactan galactosyltransferase (GGT; EC 2.4.1-) mediates galactosyl transfer between RFO molecules (e.g., stachyose + stachyose → verbascose + raffinose). Unlike GolS-dependent enzymes, GGT operates optimally at acidic pH and localizes to vacuoles [1] [4].

Table 1: Key Enzymes in RFO Biosynthesis

EnzymeEC NumberReaction CatalyzedPrimary Localization
Galactinol synthase (GolS)2.4.1.123UDP-Gal + myo-inositol → Galactinol + UDPCytoplasm
Raffinose synthase (RafS)2.4.1.82Galactinol + Sucrose → Raffinose + myo-inositolCytoplasm
Stachyose synthase (STS)2.4.1.67Galactinol + Raffinose → Stachyose + myo-inositolCytoplasm
Verbascose synthaseNot assignedGalactinol + Stachyose → Verbascose + myo-inositolCytoplasm (proposed)
Galactosyltransferase (GGT)2.4.1.-Stachyose + Stachyose → Verbascose + RaffinoseVacuole

Role of Galactinol-Dependent Galactosyltransferases in Verbascose Accumulation

Galactinol-dependent verbascose synthesis dominates in legume seeds. Critical insights derive from pea lines with contrasting RFO profiles:

  • High-verbascose line (RRRbRb): Exhibits 4-fold higher STS activity than low-verbascose lines, alongside detectable verbascose synthase activity. Both activities peak at pH 7.0 [1].
  • Low-verbascose line (SD1): Lacks verbascose synthase activity and shows 75% lower STS activity [1].

Enzyme kinetics studies indicate verbascose synthase has a higher affinity for stachyose (Km = 12 mM) than STS does for raffinose (Km = 25 mM), favoring verbascose production when stachyose accumulates [1]. Coordinated upregulation of STS and verbascose synthase genes during late seed maturation in RRRbRb drives verbascose accumulation (25.2 μmol/seed vs. 0.4 μmol/seed in SD1) [1] [4].

Table 2: Verbascose Biosynthesis Pathways Across Species

SpeciesPrimary PathwayKey Enzyme(s)Optimal pHVerbascose Output
Pisum sativum (RRRbRb)Galactinol-dependentSTS, Verbascose synthase7.0High (25.2 μmol/seed)
Pisum sativum (SD1)Not functionalUndetectable synthase-Low (0.4 μmol/seed)
Ajuga reptansGalactinol-independentGGT5.5Moderate
Arabidopsis thalianaGalactinol-dependentSTS isoforms7.0Low (trace amounts)

Metabolic Regulation During Seed Development and Germination

Verbascose accumulation is developmentally programmed and stress-responsive:

  • Temporal Dynamics: In developing pea seeds, verbascose appears at 26 days post-anthesis (DPA), peaking at maturity. Its accumulation coincides with declining water content (35% → 10%) and follows stachyose synthesis, indicating roles in desiccation tolerance [1] [5].
  • Carbon Partitioning: Galactinol synthase (GolS) activity precedes RFO synthesis. In RRRbRb peas, GolS activity rises 1.5-fold higher than in SD1, directing carbon flux toward verbascose [1] [2]. mRNA levels of GolS and STS correlate with enzyme activities, confirming transcriptional regulation [1].
  • Germination: Verbascose catabolism begins within 4 hours of imbibition via α-galactosidases, releasing sucrose, glucose, and fructose. Chemical inhibition of α-galactosidase reduces germination rates by 25%, underscoring verbascose’s role as a carbon reserve [5] [6].

Environmental stressors (drought, cold) induce GolS expression and verbascose accumulation in vegetative tissues, suggesting conserved protective functions across plant organs [3] [4].

Phylogenetic Variation in RFO Biosynthesis Across Legume Taxa

Verbascose content varies significantly across the genus Pisum and related legumes:

  • Wild vs. Domesticated Peas: P. fulvum (wild) exhibits the lowest verbascose (0.8–1.2% DW), while domesticated P. sativum convarieties range from 1.5–3.1% DW. Wrinkled-seed mutants (r, rb genes) show the highest verbascose (up to 3.1% DW) [6].
  • Genetic Control: Dominant alleles of seed morphology genes (R [smooth], A [anthocyanin presence], I [cotyledon color]) suppress verbascose accumulation. Recessive alleles (r, rb) increase total RFOs by 30–50% [6].
  • Breeding Implications: Strong correlations exist between:
  • Total RFOs and verbascose (r = 0.91, P<0.001)
  • Stachyose and verbascose (r = 0.89, P<0.001) [6].This enables selection for low-verbascose lines within P. sativum convarieties vulgare and speciosum.

Table 3: Verbascose Variation in Pisum Taxa and Mutants

Taxon / GenotypeVerbascose (% DW)Total RFOs (% DW)Key Genetic Factors
Pisum fulvum (wild)0.8–1.23.1–4.0Dominant R, A alleles
P. sativum subsp. sativum conv. vulgare1.5–2.24.5–6.8Dominant R, a alleles
P. sativum conv. speciosum1.8–2.55.0–7.2Dominant A allele
Wrinkled-seed mutants (rr, rbrb)2.8–3.18.0–9.5Recessive r, rb alleles

Legumes like soybean (Glycine max) and lentil (Lens culinaris) predominantly accumulate stachyose, highlighting phylogenetic constraints on high-DP RFO synthesis [4] [6].

Concluding Remarks

Verbascose biosynthesis exemplifies the metabolic specialization of legumes in carbon sequestration and stress adaptation. Its tight developmental regulation, enzymatic plasticity, and genetic variability offer levers for optimizing seed composition in crop improvement programs. Future characterization of verbascose synthase genes will enable precise manipulation of RFO trajectories for agronomic and nutritional gains.

Properties

CAS Number

546-62-3

Product Name

Verbascose

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C30H52O26

Molecular Weight

828.7 g/mol

InChI

InChI=1S/C30H52O26/c31-1-7-12(34)17(39)21(43)26(51-7)48-3-9-13(35)18(40)22(44)27(52-9)49-4-10-14(36)19(41)23(45)28(53-10)50-5-11-15(37)20(42)24(46)29(54-11)56-30(6-33)25(47)16(38)8(2-32)55-30/h7-29,31-47H,1-6H2/t7-,8-,9-,10-,11-,12+,13+,14+,15-,16-,17+,18+,19+,20+,21-,22-,23-,24-,25+,26+,27+,28+,29-,30+/m1/s1

InChI Key

FLUADVWHMHPUCG-SWPIJASHSA-N

Synonyms

verbascose

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O

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